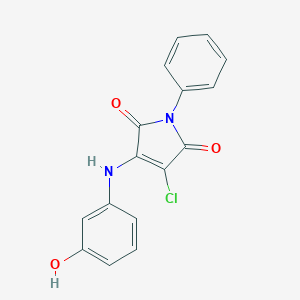
3-chloro-4-(3-hydroxyanilino)-1-phenyl-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-(3-hydroxyanilino)-1-phenyl-1H-pyrrole-2,5-dione is a chemical compound with the molecular formula C16H11ClN2O3 and a molecular weight of 314.72 g/mol It is known for its unique structure, which includes a pyrrole ring substituted with a chloro group, a hydroxyanilino group, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(3-hydroxyanilino)-1-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of 3-chloro-1-phenylpyrrole-2,5-dione with 3-hydroxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
3-chloro-4-(3-hydroxyanilino)-1-phenyl-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学研究应用
3-chloro-4-(3-hydroxyanilino)-1-phenyl-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-chloro-4-(3-hydroxyanilino)-1-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyanilino group can form hydrogen bonds with biological molecules, while the chloro and phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 3-Chloro-4-(3-hydroxyanilino)-1-(2-phenylethyl)pyrrole-2,5-dione
- 3-Chloro-4-(3-hydroxyanilino)-1-(3-trifluoromethylphenyl)pyrrole-2,5-dione
Uniqueness
3-chloro-4-(3-hydroxyanilino)-1-phenyl-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
307545-33-1 |
|---|---|
分子式 |
C16H11ClN2O3 |
分子量 |
314.72g/mol |
IUPAC 名称 |
3-chloro-4-(3-hydroxyanilino)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C16H11ClN2O3/c17-13-14(18-10-5-4-8-12(20)9-10)16(22)19(15(13)21)11-6-2-1-3-7-11/h1-9,18,20H |
InChI 键 |
XHEPJCPKMJNEBI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B381118.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B381124.png)
![1-(4-Chloro-3,5-dimethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B381125.png)
![Ethyl 4-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate](/img/structure/B381126.png)
![Ethyl 4-{2-hydroxy-3-[(2-isopropyl-5-methylcyclohexyl)oxy]propyl}-1-piperazinecarboxylate](/img/structure/B381127.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol](/img/structure/B381128.png)
![1-(4-ethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B381129.png)
![ethyl 4-[3-(2-tert-butyl-4-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate](/img/structure/B381131.png)
![Ethyl 4-[3-(2-tert-butylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B381133.png)
![Ethyl 4-[2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl]-1-piperazinecarboxylate](/img/structure/B381134.png)
![Ethyl 4-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-1-piperazinecarboxylate](/img/structure/B381138.png)
![Ethyl 4-[2-hydroxy-3-(4-propylphenoxy)propyl]-1-piperazinecarboxylate](/img/structure/B381139.png)
![2-[[4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B381140.png)
![N-[3-iodo-5-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B381141.png)
